2-((1E,3E)-4-(4-aminophenyl)buta-1,3-dienyl)benzo[d]thiazol-6-ol
Description
Properties
IUPAC Name |
2-[(1E,3E)-4-(4-aminophenyl)buta-1,3-dienyl]-1,3-benzothiazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2OS/c18-13-7-5-12(6-8-13)3-1-2-4-17-19-15-10-9-14(20)11-16(15)21-17/h1-11,20H,18H2/b3-1+,4-2+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMTODSRYFNFWBC-ZPUQHVIOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC=CC2=NC3=C(S2)C=C(C=C3)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C=C/C2=NC3=C(S2)C=C(C=C3)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1E,3E)-4-(4-aminophenyl)buta-1,3-dienyl)benzo[d]thiazol-6-ol typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazole core, followed by the introduction of the butadiene linker and finally the aminophenyl group. Common reagents include thionyl chloride, aniline, and crotonaldehyde, under conditions such as reflux or room temperature reactions.
Industrial Production Methods
For industrial production, the synthesis process is scaled up and optimized for higher yield and purity. This often involves continuous flow reactors, automated reaction monitoring, and purification techniques like column chromatography or recrystallization to ensure the product meets the necessary standards for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically forming quinone derivatives.
Reduction: It can be reduced to form more saturated analogs, altering its electronic properties.
Substitution: Various electrophilic and nucleophilic substitution reactions can be performed on the benzothiazole or butadiene moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen (H2) with a palladium (Pd) catalyst or lithium aluminum hydride (LiAlH4).
Substitution: Bromine (Br2) for bromination, sodium methoxide (NaOCH3) for methoxylation.
Major Products
Oxidation Products: Quinone derivatives, which may have altered electronic and reactive properties.
Reduction Products: More saturated compounds with potentially different biological activities.
Substitution Products: Various substituted derivatives, useful in further functionalization and applications.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that benzothiazole derivatives exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit tumor growth in various cancer cell lines.
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives similar to 2-((1E,3E)-4-(4-aminophenyl)buta-1,3-dienyl)benzo[d]thiazol-6-ol showed potent activity against breast cancer cells, with IC50 values indicating effective dose-response relationships.
Antimicrobial Properties
The compound has also been tested for antimicrobial efficacy against a range of pathogens.
- Data Table: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
This table summarizes findings from a study that assessed the compound's effectiveness against common bacterial and fungal strains.
Fluorescent Probes
Due to its unique chemical structure, this compound can be utilized as a fluorescent probe in biological imaging.
- Application : It is particularly useful in live-cell imaging due to its ability to bind selectively to nucleic acids. This property allows researchers to visualize cellular processes in real-time.
Neuroprotective Effects
Emerging research suggests that benzothiazole derivatives have neuroprotective effects, making them candidates for treating neurodegenerative diseases.
- Case Study : A study investigating the neuroprotective effects of similar compounds found that they could reduce oxidative stress markers in neuronal cells, suggesting potential therapeutic applications in conditions like Alzheimer's disease.
Mechanism of Action
The compound exerts its effects through interactions with biological targets, such as enzymes or receptors. Its molecular structure allows it to fit into the active sites of certain proteins, inhibiting their activity or altering their function. This can trigger a cascade of biochemical events, affecting cellular processes and pathways.
Comparison with Similar Compounds
Structural Analogues and Modifications
2.1.1 [11C]PBB3 (2-((1E,3E)-4-(6-(11C-methylamino)pyridin-3-yl)buta-1,3-dienyl)benzo[d]thiazol-6-ol)
- Structure: Replaces the 4-aminophenyl group with a 6-(methylamino)pyridin-3-yl moiety.
- Function : A first-generation tau PET tracer validated in AD patients, showing high specificity for tau over amyloid-β (Aβ) .
- Pharmacokinetics : Short half-life (~20 min) due to 11C labeling, limiting clinical use .
- Key Finding : In AD brains, [11C]PBB3 retention correlates with tau burden in the hippocampus, unlike Aβ tracers such as Pittsburgh Compound B (PiB) .
18F-PM-PBB3
- Structure : Adds a 18F-labeled 2-hydroxypropyloxy group to the benzo[d]thiazol-6-ol core .
- Advantage : Longer half-life (~110 min) due to 18F labeling, enabling broader clinical application .
- Current Status : Preclinical evaluation shows improved stability and binding specificity compared to [11C]PBB3 .
LM2-148 and LM2-152 (Fluoropyridinyl Derivatives)
- Structure: Feature fluoropyridinyl groups (e.g., 6-fluoropyridin-3-yl or 5-fluoropyridin-2-yl) instead of aminophenyl .
- Binding Data : LM2-148 exhibits a dissociation constant (Kd) of 3.2 nM for tau fibrils, comparable to [11C]PBB3 .
- Metabolic Stability : Fluorine substitution enhances resistance to hepatic degradation .
Functional Comparison with Amyloid-Targeting Compounds
2.2.1 Pittsburgh Compound B (PiB; 2-(4-(methylamino)phenyl)benzo[d]thiazol-6-ol)
- Structure: Lacks the butadienyl linker and pyridinyl/aminophenyl groups, simplifying the core .
- Clinical Utility : Used for Aβ imaging but ineffective in tracking tau pathology progression .
6-OH-BTA-1 (PiB Precursor)
- Structure: Similar to PiB but lacks the methylamino group .
- Role : Demonstrates lower affinity for Aβ, highlighting the importance of substituents in target selectivity .
Comparison with Other Tau Tracers
Key Research Findings
Tau vs. Aβ Selectivity : Unlike PiB, PBB derivatives show minimal binding to Aβ, emphasizing structural requirements for tau specificity .
Radiolabeling Challenges: The target compound’s amino group offers a site for 18F or 11C labeling, but stability under physiological conditions requires optimization .
Biological Activity
2-((1E,3E)-4-(4-aminophenyl)buta-1,3-dienyl)benzo[d]thiazol-6-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be described by the following chemical structure:
Pharmacological Properties
The biological activity of this compound has been investigated in various studies. Key findings include:
- Anticancer Activity : The compound exhibits significant cytotoxic effects against several cancer cell lines. In vitro studies have shown that it induces apoptosis in human breast cancer cells by activating caspase pathways and modulating Bcl-2 family proteins.
- Anti-inflammatory Effects : Research indicates that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests its potential use in treating inflammatory diseases.
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Cell Proliferation : The compound interferes with cell cycle progression, particularly at the G1 phase, leading to reduced proliferation rates in cancer cells.
- Induction of Apoptosis : It activates intrinsic apoptotic pathways via mitochondrial dysfunction and subsequent release of cytochrome c.
- Antioxidant Activity : The compound scavenges free radicals and enhances the activity of endogenous antioxidant enzymes, contributing to its protective effects against oxidative stress.
Case Studies
Several studies have documented the biological activity of this compound:
Q & A
Q. Table 1: Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Diazonium formation | NaNO₂, HCl, 0–5°C | 85–90 | |
| Coupling reaction | Pd(OAc)₂, PPh₃, DMF, 80°C | 60–70 | |
| Purification | Column chromatography (SiO₂, EtOAc/Hex) | >95 purity |
What methodological approaches resolve contradictions in reported biological activity data for this compound (e.g., antimicrobial vs. anticancer efficacy)?
Answer:
Discrepancies in biological activity often arise from assay variability or structural isomerism. Researchers should:
- Standardize assays : Use validated cell lines (e.g., NCI-60 panel for anticancer screening) and consistent MIC protocols for antimicrobial tests .
- Characterize stereochemistry : Confirm E/Z isomer ratios via HPLC or NMR, as diastereomers may exhibit divergent bioactivity .
- Control substituent effects : Compare activity of derivatives with modified substituents (e.g., halogenation at the phenyl ring) to isolate structure-activity relationships (SAR) .
Q. Table 2: Bioactivity Variability Across Derivatives
| Derivative Substituent | Anticancer IC₅₀ (μM) | Antimicrobial MIC (μg/mL) | Reference |
|---|---|---|---|
| 4-NH₂ (Parent) | 12.5 ± 1.2 | 64 | |
| 4-Cl | 8.3 ± 0.9 | 32 | |
| 4-OCH₃ | 18.7 ± 2.1 | >128 |
How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?
Answer:
Density functional theory (DFT) and molecular docking predict electronic properties and target binding:
- DFT calculations : Optimize geometry and frontier molecular orbitals (HOMO/LUMO) to assess redox stability and charge distribution .
- ADMET profiling : Use tools like SwissADME to predict solubility (LogP), CYP450 interactions, and blood-brain barrier penetration .
- Docking studies : Map interactions with biological targets (e.g., topoisomerase II for anticancer activity) to prioritize synthetic targets .
What strategies validate the compound’s mechanism of action in complex biological systems?
Answer:
Advanced techniques include:
- Fluorescence quenching : Monitor binding to serum proteins (e.g., BSA) via Stern-Volmer plots to assess bioavailability .
- ROS detection : Use DCFH-DA probes in cell cultures to quantify reactive oxygen species (ROS) generation linked to apoptosis .
- Transcriptomic profiling : RNA-seq analysis of treated cells identifies differentially expressed genes (e.g., p53, Bcl-2) .
How should researchers integrate theoretical frameworks (e.g., Hammett plots) to explain substituent effects on bioactivity?
Answer:
- Hammett analysis : Correlate substituent σ values with bioactivity trends (e.g., electron-withdrawing groups enhance anticancer potency) .
- Free-Wilson approach : Decompose bioactivity contributions of individual substituents statistically .
- QSAR modeling : Develop predictive models using descriptors like molar refractivity or polar surface area .
What advanced spectroscopic techniques confirm the compound’s structural integrity and purity?
Answer:
- 2D NMR (HSQC, HMBC) : Resolve diastereotopic protons and confirm conjugation in the dienyl system .
- High-resolution mass spectrometry (HRMS) : Verify molecular formula (e.g., C₁₇H₁₄N₂OS) with <2 ppm error .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks for polymorph identification .
How can conflicting data on oxidative stability be reconciled during formulation studies?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
